

# Spectroscopic Characterization of 3-(3-Methoxyphenyl)-1H-pyrazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

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This guide provides a comprehensive analysis of the spectroscopic data for **3-(3-Methoxyphenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies based on established scientific principles and data from closely related analogs.

While a complete set of published experimental spectra for this specific molecule is not readily available, this guide synthesizes predicted data and experimental findings from structurally similar compounds to provide a robust and scientifically grounded characterization. The fundamental principles of spectroscopy are applied to the known structural fragments of the molecule—the pyrazole ring and the 3-methoxyphenyl group—to forecast and interpret its spectral features.

## Molecular Structure and Spectroscopic Overview

**3-(3-Methoxyphenyl)-1H-pyrazole** possesses a molecular formula of  $C_{10}H_{10}N_2O$  and a monoisotopic mass of 174.08 g/mol .[\[1\]](#) The structure consists of a five-membered aromatic pyrazole ring attached at its 3-position to a methoxy-substituted phenyl ring at the meta

position. This arrangement gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.

Caption: Molecular structure of **3-(3-Methoxyphenyl)-1H-pyrazole**.

## **<sup>1</sup>H NMR Spectroscopy**

The <sup>1</sup>H NMR spectrum of **3-(3-Methoxyphenyl)-1H-pyrazole** is expected to show distinct signals for the protons on the pyrazole ring, the methoxyphenyl ring, the methoxy group, and the N-H proton of the pyrazole. The chemical shifts are influenced by the electronic environment of each proton.

Expected <sup>1</sup>H NMR Data:

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H (Pyrazole)	12.0 - 13.0	br s	-
H-5 (Pyrazole)	~7.7	d	~2.0
H-4 (Pyrazole)	~6.5	d	~2.0
H-2', H-6' (Phenyl)	7.2 - 7.4	m	-
H-4', H-5' (Phenyl)	6.8 - 7.0	m	-
OCH <sub>3</sub>	~3.8	s	-

Interpretation:

- N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (downfield), typically between 12.0 and 13.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

- Pyrazole Protons: The protons on the pyrazole ring, H-4 and H-5, form an AX or AB spin system. They are expected to appear as doublets with a small coupling constant (J) of approximately 2.0 Hz. H-5 is generally more deshielded than H-4 due to its proximity to the imine-like nitrogen (N2).
- Methoxyphenyl Protons: The protons on the 3-methoxyphenyl ring will exhibit a complex splitting pattern due to their meta and ortho couplings. The protons ortho to the pyrazole substituent (H-2' and H-6') will be in a different chemical environment from the protons ortho and para to the methoxy group (H-4' and H-5'). These will likely appear as multiplets in the aromatic region of the spectrum.
- Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Expected <sup>13</sup>C NMR Data:

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C-3 (Pyrazole)	~150
C-5 (Pyrazole)	~130
C-4 (Pyrazole)	~105
C-1' (Phenyl)	~132
C-3' (Phenyl)	~160
C-2', C-4', C-5', C-6' (Phenyl)	110 - 130
OCH <sub>3</sub>	~55

Interpretation:

- Pyrazole Carbons: The carbon atom C-3, being attached to two nitrogen atoms, will be the most deshielded of the pyrazole ring carbons. C-5 will be more shielded than C-3, and C-4 will be the most shielded, appearing at the highest field among the pyrazole carbons.
- Methoxyphenyl Carbons: The carbon atom attached to the oxygen of the methoxy group (C-3') will be the most deshielded in the phenyl ring, appearing around 160 ppm. The other aromatic carbons will resonate in the typical range of 110-130 ppm. The carbon attached to the pyrazole ring (C-1') will also be a quaternary carbon with a distinct chemical shift.
- Methoxy Carbon: The carbon of the methoxy group will appear as a single peak at a high field, around 55 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Expected IR Data:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3150 - 3000	N-H Stretch	Pyrazole
3100 - 3000	C-H Stretch (sp <sup>2</sup> )	Aromatic
2950 - 2850	C-H Stretch (sp <sup>3</sup> )	Methoxy
1600 - 1450	C=C and C=N Stretch	Aromatic/Pyrazole Ring
1250 - 1000	C-O Stretch	Aryl Ether

Interpretation:

- N-H Stretch: A broad absorption band in the region of 3150-3000 cm<sup>-1</sup> is characteristic of the N-H stretching vibration of the pyrazole ring.
- C-H Stretches: Sharp peaks just above 3000 cm<sup>-1</sup> correspond to the C-H stretching of the aromatic rings. The C-H stretching of the methoxy group will appear as sharp peaks just below 3000 cm<sup>-1</sup>.

- Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings will result in a series of absorptions in the 1600-1450  $\text{cm}^{-1}$  region.
- C-O Stretch: A strong absorption band in the 1250-1000  $\text{cm}^{-1}$  range is indicative of the C-O stretching of the aryl ether (methoxy group).

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data:

m/z	Ion
174	$[\text{M}]^+$
159	$[\text{M} - \text{CH}_3]^+$
131	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
104	$[\text{C}_7\text{H}_6\text{O}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Interpretation:

The molecular ion peak  $[\text{M}]^+$  is expected at an m/z of 174, corresponding to the molecular weight of **3-(3-Methoxyphenyl)-1H-pyrazole**. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group to give a fragment at m/z 159. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z 131. Other significant peaks would correspond to the methoxyphenyl cation and the phenyl cation.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the characterization of **3-(3-Methoxyphenyl)-1H-pyrazole**.

## NMR Spectroscopy Protocol:

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Caption: Workflow for NMR data acquisition and processing.

#### FTIR Spectroscopy Protocol:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

#### Mass Spectrometry Protocol:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this pyrazole derivative. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which helps in confirming the molecular structure.

## Conclusion

The comprehensive spectroscopic analysis of **3-(3-Methoxyphenyl)-1H-pyrazole**, based on a combination of predicted data and experimental evidence from analogous structures, provides a detailed and reliable characterization of this molecule. The expected NMR, IR, and Mass

Spec data are consistent with the proposed structure and offer a clear roadmap for its identification and further study. The methodologies outlined in this guide represent standard, validated procedures in the field of analytical chemistry, ensuring the generation of high-quality, reproducible data for this and other novel chemical entities.

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## Sources

- 1. PubChemLite - 3-(3-methoxyphenyl)-1h-pyrazole (C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
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